molecular formula C11H13N3O4 B14839864 4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide

4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide

Katalognummer: B14839864
Molekulargewicht: 251.24 g/mol
InChI-Schlüssel: UKWNKOKMTQMXAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide typically involves the following steps:

    Formation of the Picolinamide Backbone: The initial step involves the formation of the picolinamide backbone through the reaction of picolinic acid with appropriate amines under dehydrating conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.

    Cyclopropoxy Group Addition: The cyclopropoxy group is added through etherification reactions, where cyclopropanol is reacted with the picolinamide derivative under basic conditions.

    Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or similar reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The cyclopropoxy group can be substituted with other alkoxy groups under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 4-Cyclopropoxy-N,N-dimethyl-5-aminopicolinamide.

    Substitution: Formation of various alkoxy-substituted picolinamides.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and dimethylamino groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the nitro group at the 5-position, in particular, can influence its electronic properties and interactions with other molecules.

Eigenschaften

Molekularformel

C11H13N3O4

Molekulargewicht

251.24 g/mol

IUPAC-Name

4-cyclopropyloxy-N,N-dimethyl-5-nitropyridine-2-carboxamide

InChI

InChI=1S/C11H13N3O4/c1-13(2)11(15)8-5-10(18-7-3-4-7)9(6-12-8)14(16)17/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

UKWNKOKMTQMXAF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.